Alvocidib

Catalog No.
S003046
CAS No.
146426-40-6
M.F
C21H20ClNO5
M. Wt
401.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alvocidib

CAS Number

146426-40-6

Product Name

Alvocidib

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

InChI

InChI=1S/C21H20ClNO5/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3/t12-,17+/m0/s1

InChI Key

BIIVYFLTOXDAOV-YVEFUNNKSA-N

SMILES

Array

Synonyms

(-)cis-5,7-dihydroxy-2-(2-chlorophenyl)-8-(4-(3-hydroxy-1-methyl)piperidinyl)-4H-1-benzopyran-4-one, alvocidib, flavopiridol, HMR 1275, L 868275, L-868275, L86-8275

Canonical SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

The exact mass of the compound Flavopiridol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Alvocidib (also known as Flavopiridol) is a synthetic flavone and a potent, broad-spectrum inhibitor of cyclin-dependent kinases (CDKs). It acts as an ATP-competitive inhibitor with high affinity for multiple CDKs, including CDK1, CDK2, CDK4, and notably CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb). This inhibition of CDK9 disrupts the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, making it a powerful tool for inducing apoptosis in various cancer models, particularly hematological malignancies. Its procurement is often considered for applications requiring broad cell cycle blockade and transcriptional suppression.

Substituting Alvocidib with other CDK inhibitors is often unfeasible due to significant differences in their kinase selectivity profiles and potency. While second-generation inhibitors like Dinaciclib may offer higher potency against certain CDKs, Alvocidib's specific and well-documented activity profile, particularly its potent inhibition of CDK9, provides a distinct mechanism for downregulating Mcl-1 and inducing apoptosis. More selective inhibitors, such as the CDK4/6-specific agents (e.g., Palbociclib), lack the broad-spectrum activity required for applications targeting transcriptional dysregulation or broad cell cycle arrest. The unique balance of CDK inhibition provided by Alvocidib means that seemingly close substitutes will yield different biological outcomes, making direct replacement unreliable for established protocols.

Superior Potency in Ovarian Cancer Models Compared to First-Line Chemotherapy

In a direct comparison using the SKOV-3 metastatic ovarian cancer cell line, Alvocidib demonstrated significantly higher potency than the standard-of-care chemotherapeutic agent, cisplatin. Alvocidib achieved a 50% lethal dose (LD50) at a concentration 33-fold lower than that of cisplatin, highlighting its efficacy in this platinum-resistant model.

Evidence DimensionCell Viability (LD50)
Target Compound Data180 nM
Comparator Or BaselineCisplatin: 6 µM (6000 nM)
Quantified Difference33.3-fold more potent than Cisplatin
ConditionsSKOV-3 metastatic ovarian cancer cell line, dose-response experiments.

For researchers working with platinum-resistant ovarian cancer models, Alvocidib offers a significantly more potent tool for inducing cell death than conventional chemotherapy agents.

Greater Potency and Improved Therapeutic Index Over Flavopiridol Benchmark

While Alvocidib (Flavopiridol) was a benchmark pan-CDK inhibitor, the next-generation compound Dinaciclib was developed to improve upon its properties. In a direct comparison, Dinaciclib was found to be a 12-fold stronger inhibitor of CDK2 and a 14-fold stronger inhibitor of CDK5. Critically for in vivo applications, Dinaciclib was developed using a screening process that prioritized therapeutic index, resulting in a compound with a therapeutic index more than 10 times greater than that of Alvocidib (Flavopiridol).

Evidence DimensionTherapeutic Index (MTD/MED ratio in vivo)
Target Compound Data<1
Comparator Or BaselineDinaciclib: >10
Quantified Difference>10-fold lower therapeutic index than Dinaciclib
ConditionsIn vivo screening in A2780 xenograft models.

While Alvocidib is a foundational tool, projects requiring a wider in vivo therapeutic window may justify selecting Dinaciclib, which was specifically optimized for this parameter.

Defined Solubility Profile for Experimental Planning

Alvocidib has minimal solubility in water but is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide. A typical stock solution can be prepared in DMSO at 33.33 mg/mL (82.94 mM). For in vivo formulation, a common vehicle involves a multi-component system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which achieves a solubility of at least 2.5 mg/mL. This established solubility data is critical for designing reproducible in vitro and in vivo experiments.

Evidence DimensionSolubility
Target Compound DataSoluble in DMSO (33.33 mg/mL); Minimal in water
Comparator Or BaselineN/A (Baseline property)
Quantified DifferenceN/A
ConditionsStandard laboratory solvents and in vivo vehicle.

Procurement of Alvocidib is supported by clear, published solubility and formulation data, reducing the risk of experimental failure due to poor compound handling or precipitation.

Inducing Apoptosis in Mcl-1 Dependent Hematological Malignancies

Alvocidib is a primary choice for studies involving acute myeloid leukemia (AML) or chronic lymphocytic leukemia (CLL) models where survival is highly dependent on the anti-apoptotic protein Mcl-1. Its potent inhibition of CDK9 leads to rapid transcriptional downregulation of MCL1, sensitizing cells to apoptosis. This makes it a validated tool for investigating Mcl-1 biology and for use in combination studies with other cytotoxic agents.

Probing Transcriptional Regulation via P-TEFb/CDK9 Inhibition

As a well-characterized and potent inhibitor of CDK9, Alvocidib is ideally suited for experiments designed to probe the function of the P-TEFb complex in transcriptional elongation. Researchers investigating super-enhancer function and the transcriptional control of oncogenes will find Alvocidib to be a reliable pharmacological tool for suppressing RNA Polymerase II activity.

Overcoming Resistance in Platinum-Refractory Ovarian Cancer Models

Given its demonstrated high potency in platinum-resistant ovarian cancer cell lines, Alvocidib is a logical choice for preclinical studies aiming to identify new therapeutic strategies for this indication. Its ability to induce cell death at nanomolar concentrations, far below that of cisplatin, makes it a strong candidate for single-agent or combination screening in resistant models.

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

401.1030004 Da

Monoisotopic Mass

401.1030004 Da

Heavy Atom Count

28

Appearance

A crystalline solid

UNII

45AD6X575G

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in esophageal cancer, leukemia (lymphoid), lung cancer, liver cancer, and lymphoma (unspecified).

Pharmacology

Alvocidib is the free base form of a synthetic N-methylpiperidinyl chlorophenyl flavone compound. As an inhibitor of cyclin-dependent kinase, alvocidib induces cell cycle arrest by preventing phosphorylation of cyclin-dependent kinases (CDKs) and by down-regulating cyclin D1 and D3 expression, resulting in G1 cell cycle arrest and apoptosis. This agent is also a competitive inhibitor of adenosine triphosphate activity.

MeSH Pharmacological Classification

Growth Inhibitors

Mechanism of Action

Inhibits cyclin-dependent kinases, arresting cell division and causing apoptosis in non-small lung cancer cells.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
CDK4 [HSA:1019] [KO:K02089]

Pictograms

Irritant

Irritant

Metabolism Metabolites

Flavopiridol has known human metabolites that include (2S,3S,4S,5R)-6-[2-(2-chlorophenyl)-5-hydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Alvocidib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-20-2023
1. Semin Oncol. 2002 Jun;29(3 Suppl 11):77-85.
Review of flavopiridol, a cyclin-dependent kinase inhibitor, as breast cancer therapy.
Tan AR(1), Swain SM.
Author information:
(1)Cancer Therapeutics Branch, Center for Cancer Research, National Cancer Institute, Bethesda, MD20889, USA.
Disrupting the cell cycle through the inhibition of cyclin-dependent kinases (CDKs) is an important therapeutic strategy in the treatment of cancer. Flavopiridol is the first CDK inhibitor to be tested in clinical trials. It has been shown to cause cell cycle arrest, induce apoptosis, inhibit angiogenesis, and potentiate the effects of chemotherapy. In this review, the rationale for using a CDK inhibitor as therapy for breast cancer is described and the preclinical studies performed with flavopiridol in breast cancer cell lines are highlighted. Flavopiridol is currently undergoing phase II testing as monotherapy and phase I and/or II evaluation in combination with traditional chemotherapy agents. The assessment of CDK inhibition as evidence of flavopiridol/'s targeted effect in serial biopsies of tumor and surrogate tissues is also under investigation in these protocols. The interruption of the cell cycle through modulation of CDKs with an agent such as flavopiridol has potential therapeutic efficacy, especially in combination with chemotherapy.
2. Invest New Drugs. 1999;17(3):313-20.
Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials.
Senderowicz AM(1).
Author information:
(1)DTP Clinical Trials Unit, Developmental Therapeutics Program, Division of Cancer Treatment and Diagnosis. National Cancer Institute, Bethesda, MD 20892, USA. sendero@helix.nih.gov
The discovery and cloning of the cyclin-dependent kinases (cdks), main regulators of cell cycle progression, allowed several investigators to design novel modulators of cdk activity. Flavopiridol (HMR 1275, L86-8275), a flavonoid derived from an indigenous plant from India, demonstrated potent and specific in vitro inhibition of all cdks tested (cdks 1, 2, 4 and 7) with clear block in cell cycle progression at the G1/S and G2/M boundaries. Moreover, preclinical studies demonstrated the capacity of flavopiridol to induce programmed cell death, promote differentiation, inhibit angiogenic processes and modulate transcriptional events. The relationship between the latter effects and cdk inhibition is still unclear. Initial testing in early clinical human trials with infusional flavopiridol showed activity in some patients with non-Hodgkin/'s lymphoma, renal, prostate, colon and gastric carcinomas. Main side effects were secretory diarrhea and a pro-inflammatory syndrome associated with hypotension. Biologically active plasma concentrations of flavopiridol (approximately 300-500 nM) are easily achievable in patients receiving infusional flavopiridol. Phase 2 trials with infusional flavopiridol in several tumor types, other schedules and combination with standard chemotherapies are being assessed. In conclusion, flavopiridol is the first cdk inhibitor to be tested in clinical trials. Although important questions remain to be answered, this positive experience will stimulate the development of novel cdk modulators for cancer therapy.

Explore Compound Types